An In-depth Technical Guide on the Binding Affinity of Bedaquiline HCl to Mycobacterial ATP Synthase
An In-depth Technical Guide on the Binding Affinity of Bedaquiline HCl to Mycobacterial ATP Synthase
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains has severely compromised the efficacy of traditional antibiotic regimens, creating an urgent need for novel therapeutics with new mechanisms of action.[3][4] Bedaquiline (BDQ), marketed as Sirturo, represents a significant breakthrough in this context. As the first member of the diarylquinoline class of drugs approved for MDR-TB treatment, it introduces a novel mechanism of action by targeting a crucial enzyme in mycobacterial energy metabolism: the F1Fo-ATP synthase.[3][5][6][7][8]
This guide provides a comprehensive technical overview of the binding interaction between bedaquiline HCl and mycobacterial ATP synthase. We will delve into the molecular intricacies of this interaction, explore the methodologies used to characterize its high affinity, and discuss the implications for the development of next-generation anti-tubercular agents.
The Target: Mycobacterial F1Fo-ATP Synthase
The F1Fo-ATP synthase is a sophisticated molecular machine responsible for the majority of cellular ATP production through oxidative phosphorylation.[4][9] In obligate aerobes like Mycobacterium tuberculosis, this enzyme is essential for survival, making it an ideal drug target.[1][10] The enzyme is composed of two main domains: the soluble F1 domain, which catalyzes ATP synthesis, and the membrane-embedded Fo domain, which functions as a proton channel. The rotation of the c-subunit ring within the Fo domain, driven by the proton motive force, powers the conformational changes in the F1 domain that lead to ATP synthesis.[11][12][13][14]
Key Subunits Involved in Bedaquiline Binding
Initial studies identified the c-subunit (encoded by the atpE gene) of the Fo domain as the primary target of bedaquiline.[6][15][16][17] However, a more nuanced picture has emerged from recent structural and biochemical studies, revealing a complex binding interface that also involves:
-
Subunit a: This subunit forms part of the proton channel and creates a crucial interface with the c-ring where high-affinity binding occurs.[1][10][13]
-
ε-subunit: While controversial, some evidence suggests a secondary, lower-affinity binding site on the ε-subunit, which may play a role in disrupting the coupling between the F1 and Fo domains.[11][12][14][17]
The concerted interaction with these subunits explains the high potency and specificity of bedaquiline for the mycobacterial enzyme.[1][10]
The Bedaquiline Binding Pocket: A High-Affinity Interaction
Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided unprecedented insights into the bedaquiline binding sites on the mycobacterial ATP synthase.[1][7][10][18] These studies reveal that bedaquiline binding induces significant conformational changes in the enzyme, creating several distinct, tight binding pockets at the interface of subunits a and c.[1][10]
These binding sites are categorized as:
-
'c-only' sites: Where bedaquiline interacts primarily with the c-ring subunits.[10][13]
-
'leading' and 'lagging' sites: These are high-affinity sites formed at the interface between the c-ring and subunit a, crucial for the drug's potent inhibitory activity.[10][13]
Bedaquiline binding to these sites physically obstructs the rotation of the c-ring, effectively jamming the molecular motor of the ATP synthase and halting ATP production.[7][11][12][13][14] This leads to a rapid depletion of cellular energy and ultimately, bacterial cell death.[15]
Visualization of the Bedaquiline Binding Mechanism
The following diagram illustrates the key steps in the binding and inhibition of mycobacterial ATP synthase by bedaquiline.
Caption: Bedaquiline binding to mycobacterial ATP synthase induces conformational changes, leading to the formation of high-affinity binding pockets that inhibit c-ring rotation and block ATP synthesis.
Quantifying the Binding Affinity: Methodologies and Data
The binding affinity of bedaquiline for mycobacterial ATP synthase has been characterized using a variety of biophysical and biochemical techniques. A key finding is the discrepancy in affinity between the isolated c-subunit and the intact enzyme complex, highlighting the importance of the a-c subunit interface for high-affinity binding.[10]
| Parameter | Value | Method | Target | Reference |
| IC50 | 20-25 nM | ATP Synthesis Assay (Luminescence) | M. phlei Inverted Membrane Vesicles | [19] |
| Kd | 500 nM | Surface Plasmon Resonance (SPR) | Isolated c-subunit | [20] |
| Kd | 19.1 µM | Not Specified | Isolated ε-subunit | [20] |
Experimental Protocols for Affinity Determination
3.1.1. ATP Synthesis Inhibition Assay using Inverted Membrane Vesicles (IMVs)
This assay directly measures the inhibitory effect of bedaquiline on the ATP synthesis activity of the enzyme in a near-native membrane environment.
Principle: IMVs from a mycobacterial species like M. smegmatis or M. phlei are energized with a respiratory substrate (e.g., succinate) to generate a proton motive force.[9] The ATP synthase utilizes this gradient to produce ATP from ADP and phosphate, and the amount of ATP generated is quantified using a luciferase-based luminescence assay.[19] The reduction in ATP synthesis in the presence of bedaquiline is used to determine its IC50 value.
Step-by-Step Protocol:
-
Preparation of IMVs:
-
Grow mycobacterial cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer with MgCl2).
-
Resuspend the cells in the same buffer containing DNase I and lysozyme and incubate to form spheroplasts.
-
Lyse the spheroplasts by osmotic shock or mechanical disruption (e.g., French press).
-
Centrifuge at low speed to remove intact cells and debris.
-
Pellet the IMVs by ultracentrifugation and resuspend in a suitable buffer.
-
-
ATP Synthesis Assay:
-
In a 96-well plate, add IMVs to a reaction buffer containing ADP, potassium phosphate, and a respiratory substrate (e.g., succinate).
-
Add varying concentrations of bedaquiline HCl (dissolved in DMSO) to the wells.
-
Incubate the plate to allow for ATP synthesis.
-
Add a luciferase/luciferin reagent to each well to detect the amount of ATP produced.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each bedaquiline concentration and determine the IC50 value by non-linear regression analysis.
-
3.1.2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics between an analyte (bedaquiline) and a ligand (immobilized ATP synthase subunit).
Principle: The purified ATP synthase subunit (e.g., c-ring) is immobilized on a sensor chip. A solution containing bedaquiline is flowed over the chip surface. The binding of bedaquiline to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon waves. This change is proportional to the mass of bound analyte. By measuring the association and dissociation rates, the equilibrium dissociation constant (Kd) can be calculated.
Step-by-Step Protocol:
-
Immobilization of the Ligand:
-
Purify the target protein (e.g., mycobacterial c-ring).
-
Activate the surface of an SPR sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of bedaquiline HCl in a suitable running buffer.
-
Inject the bedaquiline solutions over the sensor surface at a constant flow rate, followed by an injection of running buffer to monitor dissociation.
-
Record the sensorgrams (response units vs. time) for each concentration.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Workflow for Characterizing Bedaquiline Binding Affinity
The following diagram outlines a typical workflow for the comprehensive characterization of the binding affinity of bedaquiline and its analogs.
Caption: A workflow for determining the binding affinity and inhibitory potency of bedaquiline, from target preparation to data analysis and SAR studies.
Structural Insights and Resistance Mechanisms
The high-resolution structures of the bedaquiline-bound ATP synthase have not only elucidated the mechanism of action but also provided a framework for understanding the molecular basis of drug resistance.[6][7] Resistance to bedaquiline can arise from mutations in the atpE gene, which encodes the c-subunit.[16][21][22] These mutations typically occur at the drug-binding site and are thought to reduce the binding affinity of bedaquiline, thereby diminishing its inhibitory effect.[6][22]
Computational modeling and molecular dynamics simulations have been employed to predict the impact of these mutations on bedaquiline binding affinity, providing valuable tools for surveillance and the design of next-generation inhibitors that can overcome resistance.[6][23]
Conclusion and Future Directions
The discovery of bedaquiline and the elucidation of its binding affinity for mycobacterial ATP synthase represent a landmark achievement in the fight against tuberculosis. The high-affinity interaction, driven by a complex binding interface involving multiple subunits, underscores the drug's potency and specificity. The detailed structural and functional understanding of this interaction provides a solid foundation for the rational design of novel diarylquinoline analogs with improved efficacy, better safety profiles, and the ability to overcome existing resistance mechanisms.[2][3][13][24][25] Future research will likely focus on leveraging this knowledge to develop new ATP synthase inhibitors that can be incorporated into shorter, safer, and more effective treatment regimens for all forms of tuberculosis.
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